Atagabalin Hydrochloride is a chemical compound developed primarily for its potential therapeutic applications, particularly in the treatment of insomnia and related sleep disorders. This compound is classified as a small molecule and belongs to the class of gamma amino acids and derivatives. It has been investigated in clinical trials but has not progressed to widespread clinical use due to unsatisfactory results in those trials.
Atagabalin Hydrochloride was developed by Pfizer, drawing structural similarities to gabapentin, which is known for its action on calcium channels in the nervous system. The compound's chemical formula is , and it has been assigned several identifiers, including a CAS number of 223445-75-8 and a DrugBank accession number of DB12032 .
The synthesis of Atagabalin Hydrochloride involves several chemical reactions that typically include the formation of the gamma amino acid structure through various organic synthesis techniques. Specific methods may include:
The synthesis may involve steps like:
Atagabalin Hydrochloride features a complex molecular structure characterized by:
The IUPAC name for Atagabalin is 2-[(3S,4S)-1-(aminomethyl)-3,4-dimethylcyclopentyl]acetic acid, indicating its stereochemistry and functional groups .
Key molecular data include:
Atagabalin Hydrochloride can participate in various chemical reactions typical for amino acids and related compounds, including:
These reactions often require specific conditions such as temperature control, pH adjustments, and catalysts to favor the desired product formation .
Atagabalin Hydrochloride acts primarily by modulating calcium channels, particularly the alpha-2-delta subunit of voltage-gated calcium channels in neurons. This modulation leads to decreased excitatory neurotransmitter release, contributing to its sedative effects.
Research indicates that Atagabalin's mechanism shares similarities with gabapentin, which also targets these calcium channels, suggesting a potential pathway for therapeutic effects in managing sleep disorders .
Relevant data indicate that Atagabalin Hydrochloride adheres to Lipinski's Rule of Five, suggesting favorable pharmacokinetic properties .
Atagabalin Hydrochloride has been primarily researched for its potential applications in:
Despite these potential applications, clinical development has been limited due to insufficient efficacy demonstrated in trials .
CAS No.:
CAS No.: 7600-08-0
CAS No.: 1703774-28-0
CAS No.: 1482467-37-7
CAS No.: 1173022-22-4